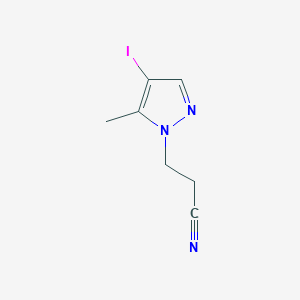
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile, also known as IMPP, is a chemical compound with the molecular formula C8H8IN3. It is a pyrazole derivative that has been studied for its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile involves the coordination of the pyrazole nitrogen and the nitrile carbon to the copper ion. This results in the formation of a complex that exhibits fluorescence emission. The selectivity of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile for copper ions is attributed to the size and charge of the copper ion, which allows for optimal coordination with the pyrazole nitrogen and nitrile carbon.
Biochemical and Physiological Effects:
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile has been shown to exhibit low toxicity and does not interfere with cellular processes in biological systems. Its selective binding to copper ions makes it a useful tool for studying copper ion homeostasis in cells and tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile as a fluorescent probe is its high selectivity for copper ions. This allows for accurate monitoring of copper ion levels in biological systems. However, one limitation of using 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile is its sensitivity to pH changes, which can affect its fluorescence emission.
Future Directions
There are several future directions for the use of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile in scientific research. One potential application is its use in studying copper ion dysregulation in diseases such as Alzheimer's and Parkinson's. 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile can also be modified to improve its sensitivity and selectivity for copper ions. Additionally, 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.
Synthesis Methods
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile can be synthesized by reacting 4-iodo-5-methyl-1H-pyrazole with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile.
Scientific Research Applications
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of copper ions in biological systems. Copper ions play an important role in various biological processes, and their dysregulation has been linked to several diseases. 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a useful tool for monitoring copper ion levels in biological systems.
properties
IUPAC Name |
3-(4-iodo-5-methylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOADPXVZAMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

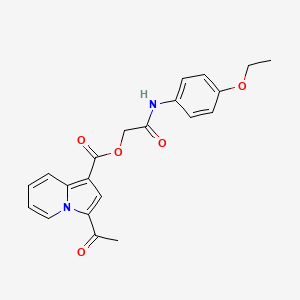
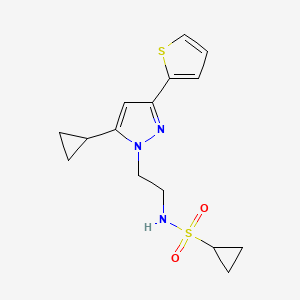
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)
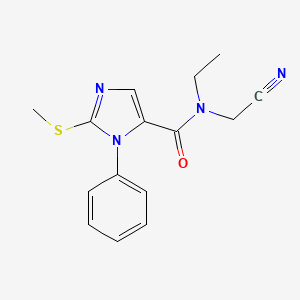

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)
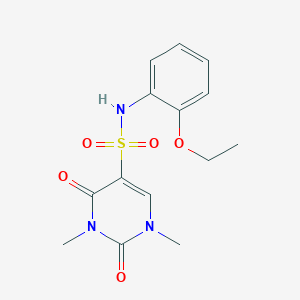
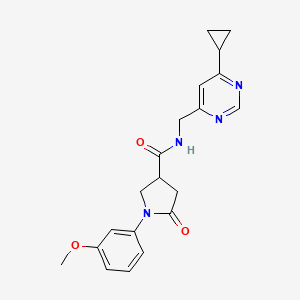
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)
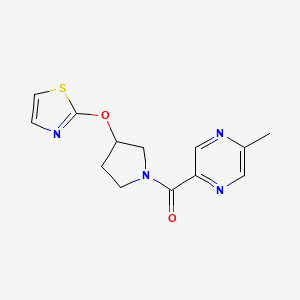
![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)